

The Chemical Synthesis of Adelmidrol: A Technical Guide

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Compound of Interest

Compound Name: *Adelmidrol*

Cat. No.: *B1665519*

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

Adelmidrol, chemically known as N,N'-Bis(2-hydroxyethyl)nonanediamide, is a synthetic fatty acid amide derivative belonging to the family of ALIAMides (Autacoid Local Injury Antagonist amides). It is an analogue of the endogenous compound Palmitoylethanolamide (PEA) and has garnered significant interest for its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the chemical synthesis pathway of **Adelmidrol**, including detailed experimental protocols, quantitative data, and pathway visualizations to support researchers and professionals in the field of drug development.

Core Synthesis Pathway: Amidation of Azelaic Acid

The primary and most direct synthetic route to **Adelmidrol** involves the condensation reaction between one mole of azelaic acid and two moles of diethanolamine.^[1] This reaction falls under the general class of amidation reactions, forming two amide bonds.

The overall chemical equation for the synthesis of **Adelmidrol** is as follows:

This process is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the amide product.

Experimental Protocol

While specific patented methodologies may vary in their fine details, a general and reproducible laboratory-scale synthesis protocol can be outlined as follows. This protocol is based on established principles of amidation chemistry.

Materials and Equipment:

- Azelaic acid (Nonanedioic acid, $\geq 98\%$ purity)
- Diethanolamine ($\geq 99\%$ purity)
- Toluene (or other suitable azeotropic solvent like xylene)
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol, acetone, or a mixture)
- Standard laboratory glassware and filtration equipment

Procedure:

- **Reaction Setup:** A round-bottom flask is charged with azelaic acid (1.0 equivalent) and a suitable solvent such as toluene to facilitate azeotropic removal of water. The flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
- **Addition of Reactant:** Diethanolamine (2.2 equivalents) is added to the flask. A slight excess of diethanolamine is used to ensure the complete conversion of the dicarboxylic acid.
- **Reaction Conditions:** The reaction mixture is heated to reflux (typically $110-120^{\circ}\text{C}$ for toluene) with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.

- **Monitoring the Reaction:** The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (2 equivalents) has been collected, which typically takes several hours.
- **Solvent Removal:** After the reaction is complete, the mixture is cooled to room temperature. The solvent (toluene) is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **Adelmidrol**, which may be a viscous oil or a semi-solid at this stage, is then purified. Recrystallization is a common method. The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol or acetone) and allowed to cool slowly. The purified **Adelmidrol** will crystallize out of the solution.
- **Isolation and Drying:** The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.

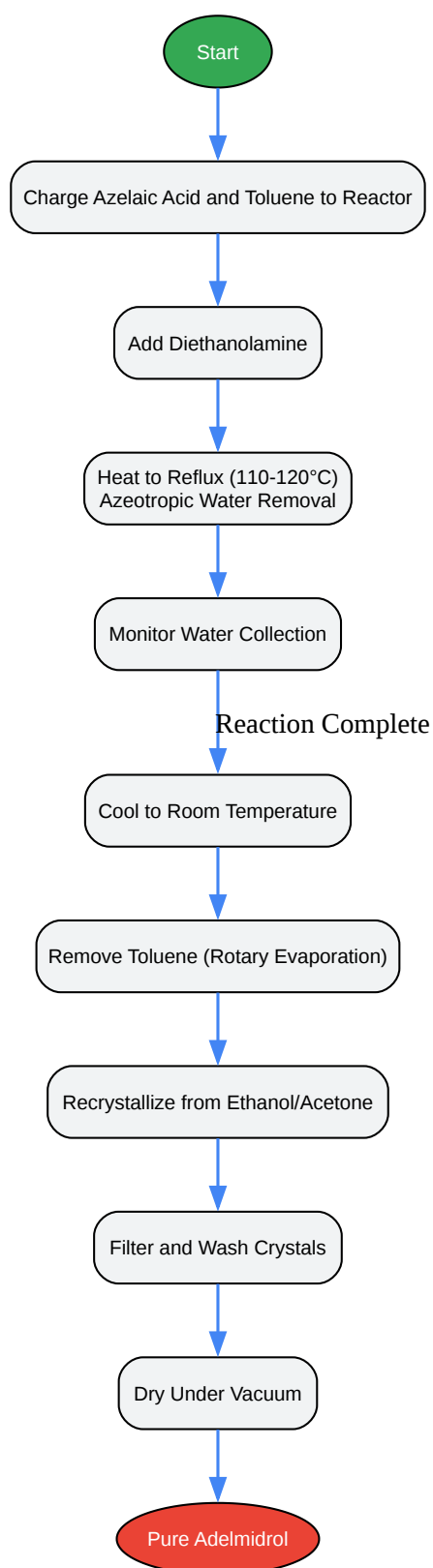
Quantitative Data

The following table summarizes typical quantitative data for the synthesis of **Adelmidrol** based on the described protocol. Please note that actual yields and reaction times may vary depending on the specific scale and equipment used.

Parameter	Value	Notes
Reactant Molar Ratio	Azelaic Acid : Diethanolamine (1 : 2.2)	A slight excess of diethanolamine drives the reaction to completion.
Reaction Temperature	110 - 120 °C	Reflux temperature of toluene.
Reaction Time	4 - 8 hours	Monitored by the collection of water in the Dean-Stark trap.
Typical Yield	80 - 95%	Based on the limiting reactant (azelaic acid).
Melting Point	98 - 102 °C	For purified Adelmidrol.

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical structures of the reactants and the product, as well as the logical workflow of the synthesis process.



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References

- 1. data.epo.org [data.epo.org]
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